molecular formula C8H7F3O4S B14304461 Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester CAS No. 112533-09-2

Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester

Cat. No.: B14304461
CAS No.: 112533-09-2
M. Wt: 256.20 g/mol
InChI Key: BDINOXDISREQIM-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester is a compound that belongs to the class of organic sulfonic esters. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further substituted with a hydroxymethyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic acid with 2-(hydroxymethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in reactions such as esterification, acylation, and substitution .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacks the trifluoromethanesulfonyl group.

    Trifluoromethanesulfonic acid: A strong acid used in similar applications but does not have the phenyl ester functionality.

    Ethyl methanesulfonate: An ester of methanesulfonic acid used in mutagenesis studies.

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester is unique due to the combination of the trifluoromethanesulfonyl group and the phenyl ester functionality. This combination imparts both strong acidic properties and reactivity towards nucleophiles, making it a versatile reagent in organic synthesis and industrial applications .

Properties

CAS No.

112533-09-2

Molecular Formula

C8H7F3O4S

Molecular Weight

256.20 g/mol

IUPAC Name

[2-(hydroxymethyl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H7F3O4S/c9-8(10,11)16(13,14)15-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2

InChI Key

BDINOXDISREQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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